N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple trifluoromethyl and bromine substituents
Mechanism of Action
Target of Action
It is known to act as a strong electron-withdrawing p-type dopant in carbon nanotubes .
Mode of Action
The compound is known to interact with its targets through electron donor–acceptor (EDA) complexes . It can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
It is known to be involved in the trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Pharmacokinetics
It is soluble in methanol and slightly soluble in chloroform and ethyl acetate , which may influence its bioavailability.
Result of Action
The compound is used in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of the core ring skeleton of leucosceptroids A-D, and the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the trifluoromethylation of thiophenols .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light, as it can undergo reactions under visible light irradiation . It is also sensitive to moisture .
Preparation Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the introduction of trifluoromethyl and bromine groups onto the phenyl rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The trifluoromethyl and bromine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl and bromine substituents. Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine substituents.
DDT (Dichlorodiphenyltrichloroethane): An organochloride with insecticidal properties. These compounds share some structural similarities but differ in their specific substituents and applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Br2F12NO4S2/c1-10-2-17(24)19(18(25)3-10)38(43(39,40)15-6-11(20(26,27)28)4-12(7-15)21(29,30)31)44(41,42)16-8-13(22(32,33)34)5-14(9-16)23(35,36)37/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUIUHENRQGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N(S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Br2F12NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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